Hydrogen-Bond Donor Count: Aldehyde (0) vs. Acid (1) vs. Alcohol (1) Impacts Membrane Permeability and Non-Specific Binding
11‑Bromoundecanal possesses zero hydrogen‑bond donor (HBD) groups, compared with one HBD for 11‑bromoundecanoic acid (carboxylic –OH) and one HBD for 11‑bromo‑1‑undecanol (alcoholic –OH). This difference is significant because each additional HBD is estimated to reduce passive membrane permeability by approximately 0.5–1.0 log unit in Caco‑2 and PAMPA assays, based on established structure–permeability relationships . The aldehyde's TPSA of 17.1 Ų is also lower than that of the acid (~37.3 Ų) and the alcohol (~20.2 Ų), positioning it more favorably within the CNS MPO desirability window (TPSA < 60–70 Ų). These computed parameters are intrinsic to the functional group identity and are conserved regardless of the biological target.
| Evidence Dimension | Hydrogen-Bond Donor Count / TPSA (computed) |
|---|---|
| Target Compound Data | 11-Bromoundecanal: HBD = 0, HBA = 1, TPSA = 17.1 Ų |
| Comparator Or Baseline | 11-Bromoundecanoic acid: HBD = 1, HBA = 2, TPSA = 37.3 Ų; 11-Bromo-1-undecanol: HBD = 1, HBA = 1, TPSA = 20.2 Ų; 1-Bromoundecane: HBD = 0, HBA = 0, TPSA = 0 Ų |
| Quantified Difference | ΔHBD = −1 (vs. acid and alcohol); ΔTPSA = −20.2 Ų (vs. acid), −3.1 Ų (vs. alcohol) |
| Conditions | Computed values from PubChem 2.2 / Cactvs 3.4.8.18 (2025.04.14 release) |
Why This Matters
For procurement in prodrug or PROTAC linker design, zero HBD groups reduce the risk of efflux transporter recognition and non‑specific protein binding, making 11‑bromoundecanal the only analog among the three oxygenated series that lacks hydrogen‑bond donor capacity.
